molecular formula C24H34N4 B6079919 1-(1-cyclohexyl-3-piperidinyl)-N,N-bis(3-pyridinylmethyl)methanamine

1-(1-cyclohexyl-3-piperidinyl)-N,N-bis(3-pyridinylmethyl)methanamine

Cat. No. B6079919
M. Wt: 378.6 g/mol
InChI Key: KPMYXFLCQWSMNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-cyclohexyl-3-piperidinyl)-N,N-bis(3-pyridinylmethyl)methanamine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as JB-1 and is a selective sigma-1 receptor agonist.

Mechanism of Action

JB-1 acts as a selective sigma-1 receptor agonist. The sigma-1 receptor is a protein that is involved in various cellular functions, including calcium signaling, ion channel regulation, and apoptosis. Activation of the sigma-1 receptor by JB-1 leads to the modulation of these cellular functions, resulting in the observed effects of the compound.
Biochemical and Physiological Effects:
JB-1 has been shown to have various biochemical and physiological effects. It has been shown to increase the release of certain neurotransmitters, including dopamine and acetylcholine, which may contribute to its neuroprotective effects. JB-1 has also been shown to modulate calcium signaling, which is involved in various cellular processes. In addition, JB-1 has been shown to inhibit the growth of cancer cells by inducing apoptosis.

Advantages and Limitations for Lab Experiments

One of the advantages of using JB-1 in lab experiments is its high potency and selectivity for the sigma-1 receptor. This allows for specific modulation of cellular functions, which can be useful in studying various biological processes. However, one limitation of using JB-1 is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of JB-1. One direction is to further investigate its potential use in the treatment of neurodegenerative diseases. Another direction is to study its potential use in cancer treatment and to identify the specific mechanisms by which it induces apoptosis in cancer cells. Additionally, further studies are needed to determine the safety and toxicity of JB-1 in various experimental settings.

Synthesis Methods

The synthesis of JB-1 involves the reaction of 1-cyclohexyl-3-piperidinone with 3-pyridinemethanol in the presence of sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain JB-1. The synthesis method has been optimized to obtain high yields and purity of the compound.

Scientific Research Applications

JB-1 has been studied extensively for its potential applications in various fields of research. It has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. JB-1 has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of certain cancer cells.

properties

IUPAC Name

1-(1-cyclohexylpiperidin-3-yl)-N,N-bis(pyridin-3-ylmethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N4/c1-2-10-24(11-3-1)28-14-6-9-23(20-28)19-27(17-21-7-4-12-25-15-21)18-22-8-5-13-26-16-22/h4-5,7-8,12-13,15-16,23-24H,1-3,6,9-11,14,17-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPMYXFLCQWSMNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCCC(C2)CN(CC3=CN=CC=C3)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-cyclohexylpiperidin-3-yl)-N,N-bis(pyridin-3-ylmethyl)methanamine

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